molecular formula C5H4BrClN2O2S B1309410 5-Bromo-6-chloropyridine-3-sulfonamide CAS No. 622815-58-1

5-Bromo-6-chloropyridine-3-sulfonamide

Cat. No. B1309410
M. Wt: 271.52 g/mol
InChI Key: XAWYSMUSUNJJKM-UHFFFAOYSA-N
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Description

The compound 5-Bromo-6-chloropyridine-3-sulfonamide is a pyridinesulfonamide derivative with potential applications in medicinal chemistry. Pyridinesulfonamides are known for their wide range of applications in novel drug development due to their structural diversity and biological activities .

Synthesis Analysis

The synthesis of related pyridinesulfonamide compounds involves various chemical reactions. For instance, the R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide were synthesized and their stereostructures were researched, which included obtaining single crystals for X-ray analysis . Another synthesis method involves the coupling of 3-bromopyridine with primary and secondary alkyl and aryl sulfonamides, catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione . Additionally, novel sulfonamide isoxazolo[5,4-b]pyridines were synthesized from 3-aminoisoxazolo[5,4-b]pyridine and selected aryl sulfonic chlorides using classical and microwave methods .

Molecular Structure Analysis

The molecular structure of pyridinesulfonamide derivatives has been analyzed using various techniques. Single-crystal X-ray analysis has been used to determine the absolute configurations of the enantiomers of a related compound . Electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations have also been employed to confirm the stereostructures .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyridinesulfonamide derivatives are diverse. For example, the cross-coupling reaction catalyzed by CuI is a key step in the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides . The synthesis of isoxazolo[5,4-b]pyridine derivatives involves nucleophilic substitution and cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinesulfonamide derivatives are influenced by their molecular structure. The antimicrobial and antiproliferative activities of these compounds have been tested, with some showing activity against Pseudomonas aeruginosa and Escherichia coli, as well as inhibiting the proliferation of breast carcinoma cell line MCF7 . The antitumor activity of the enantiomers of a related compound has been investigated, with inhibition of PI3Kα kinase activity and anticancer activity being observed . Additionally, the antibacterial and antioxidant properties of various sulfonamide derivatives have been characterized, with some compounds showing significant activity .

Safety And Hazards

The safety information for 5-Bromo-6-chloropyridine-3-sulfonamide includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-bromo-6-chloropyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2O2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWYSMUSUNJJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406063
Record name 5-bromo-6-chloropyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-chloropyridine-3-sulfonamide

CAS RN

622815-58-1
Record name 5-bromo-6-chloropyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-6-chloropyridine-3-sulfonyl chloride (8.2 g) in methanol (20 mL) was cooled to 0° C. To this solution was added 7N NH3 in methanol (80 mL). The reaction mixture was stirred overnight. The solvent was removed at low temperature, and the residue was partitioned between ethyl acetate and water. The aqueous layer was extracted with ethyl acetate three times. The combined organic layers were washed with brine, dried (MgSO4), filtered, and concentrated. The residue was purified by flash column chromatography on silica gel to give the product.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LE da Silva, AC Joussef, LK Pacheco… - Bioorganic & medicinal …, 2007 - Elsevier
In the present paper 12 N-quinolin-8-yl-arylsulfonamides synthesized by coupling 8-aminoquinolines with various arylsulfonylchlorides were assayed in vitro against Leishmania …
Number of citations: 48 www.sciencedirect.com
V Naumchyk, V Andriashvili, D Radchenko, D Dudenko… - 2023 - chemrxiv.org
The chemoselectivity of halo(het)arene sulfonyl halide aminations is studied thoroughly under parallel synthesis conditions, and the scope and limitations of the method are established. …
Number of citations: 0 chemrxiv.org

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